molecular formula C₉H₁₈O B047808 cis-3-Nonen-1-ol CAS No. 10340-23-5

cis-3-Nonen-1-ol

Cat. No. B047808
CAS RN: 10340-23-5
M. Wt: 142.24 g/mol
InChI Key: IFTBJDZSLBRRMC-SREVYHEPSA-N
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Description

“Cis-3-Nonen-1-ol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also an aroma compound found in Chinese bayberry and is released by the Indian fruit fly, Anastrepha obliqua, during mating calls . It is used as a flavoring agent for fresh, tropical, melon notes .


Molecular Structure Analysis

The molecular formula of “cis-3-Nonen-1-ol” is C9H18O . The average mass is 142.239 Da and the monoisotopic mass is 142.135757 Da . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“Cis-3-Nonen-1-ol” has a density of 0.8±0.1 g/cm3, a boiling point of 201.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 51.0±6.0 kJ/mol, and the flash point is 79.9±15.0 °C . It has a refractive index of 1.452 and a molar refractivity of 45.3±0.3 cm3 . It is slightly soluble in water .

Scientific Research Applications

Flavoring Agent

  • Application : Cis-3-Nonen-1-ol is used as a flavoring agent for fresh, tropical, melon notes .

Biochemical Reagent

  • Application : Cis-3-Nonen-1-ol can be used as a biochemical reagent, which means it can be used in various biochemical assays and experiments .

Safety Evaluation in Food Additives

  • Application : Cis-3-Nonen-1-ol has been evaluated for safety as a food additive .

Aroma Compound

  • Application : Cis-3-Nonen-1-ol is an aroma compound found in Chinese bayberry and is also released by the Indian fruit fly, Anastrepha obliqua, during mating calls .

Gas Chromatography

  • Application : Cis-3-Nonen-1-ol can be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

Biological Material

  • Application : Cis-3-nonen-1-ol can be used as a biological material or organic compound for life science related research .

Safety And Hazards

“Cis-3-Nonen-1-ol” is a combustible liquid . It can cause irritation to the skin, eyes, and respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

(Z)-non-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTBJDZSLBRRMC-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884464
Record name 3-Nonen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; waxy green melon aroma
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

107.00 to 109.00 °C. @ 20.00 mm Hg
Record name (Z)-3-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.849 (20º)
Record name cis-3-Nonen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Nonen-1-ol

CAS RN

10340-23-5
Record name (Z)-3-Nonen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10340-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nonen-1-ol, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010340235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nonen-1-ol, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Nonen-1-ol, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-non-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-NONEN-1-OL, (3Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8G7341QJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-3-Nonen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
ER Genthner - 2010 - ideals.illinois.edu
… In contrast, the alcohol compounds, 1-nonanol and cis-3-nonen-1-ol showed no significant change in retention during storage. In fact, the alcohols were retained quite well up to 54 days…
Number of citations: 21 www.ideals.illinois.edu
TR Kemp, DE Knavel, LP Stoltz - Phytochemistry, 1973 - Elsevier
… Compounds reported for the first time as melon components are: n-hexanol, 1-octen-3-ol, cis-3-nonen-1-ol, n-butyl acetate, isobutyl acetate, 2-methylbutyl acetate, n-hexyl acetate, ethyl …
Number of citations: 45 www.sciencedirect.com
TR Kemp - Phytochemistry, 1975 - Elsevier
Volatile compounds from watermelon (Citrullus vulgaris obtained by vacuum steam distillation—extraction of the fruit at 60–70 in a water-recycling apparatus, were separated by gas …
Number of citations: 48 www.sciencedirect.com
W Nattaporn, A Pranee - International Food Research Journal, 2011 - ifrj.upm.edu.my
… compounds found in enzymatic degraded flesh were nonanal, cis-6-nonen-1-ol, and geranyl acetone as well as those found in placenta were ethyl acetate, nonanal, cis-3-nonen-1-ol, …
Number of citations: 19 ifrj.upm.edu.my
MSF Lie Ken Jie, X Fu - Lipids, 1998 - Wiley Online Library
… Olefinic fatty alcohols are found in extracts of marine sponges, fish, and plants, eg , cis-3-nonen-1-ol and cis-3, cis6-nonadienol are volatile components detected in watermelon (Citrillus …
Number of citations: 6 aocs.onlinelibrary.wiley.com
A Ahmad, AM Viljoen, HY Chenia - Letters in applied …, 2015 - academic.oup.com
… Thus, thujone and citral were more effective against the Pseudomonas pqs system for pyocyanin inhibition, while α‐terpineol and cis‐3‐nonen‐1‐ol were more effective violacein …
Number of citations: 117 academic.oup.com
S Palanichamy, T Boopathi, S Uma - The Canadian Entomologist, 2021 - cambridge.org
… Electroantennogram responses of both sexes were associated with electroantennogramactive compounds (1-hexanol, 1-heptanol, cis-3-Nonen-1-ol, methyl jasmonate, and terpenoids …
Number of citations: 3 www.cambridge.org
Y Gao, S Cheng, T Zhang, R Ding, Y Liu… - Synthetic …, 2018 - Taylor & Francis
… -3-hexen-1-ol 1b and cis-3-nonen-1-ol 1c. trans-3-Hexen-1-… Likewise, cis-3-nonen-1-ol 1c was also converted to a seven-… -hexen-1-ol 1b or cis-3-nonen-1-ol 1c was treated with DMSO/(…
Number of citations: 14 www.tandfonline.com
R Kirdi, NB Akacha, H Bejaoui, Y Messaoudi… - Biocatalysis and …, 2017 - Elsevier
… The esterification of acetic acid was investigated using four different alcohols: butan-1-ol alcohol, cis-3-hexen-1-ol alcohol, octan-1-ol alcohol and cis-3-nonen-1-ol alcohol. The Fig. 4B …
Number of citations: 5 www.sciencedirect.com
A Karmakar, S Mitra, A Barik - International Journal of Pest …, 2018 - Taylor & Francis
… cis-3-Nonen-1-ol was least abundant in volatiles of unharmed and undamaged leaves of … The insects showed a gradual increase in attraction to cis-3-nonen-1-ol from 0.70 to 1.25 µg/20 …
Number of citations: 20 www.tandfonline.com

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